3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18071678
Molecular Formula: C7H5BrClN3O2
Molecular Weight: 278.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrClN3O2 |
|---|---|
| Molecular Weight | 278.49 g/mol |
| IUPAC Name | 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H4BrN3O2.ClH/c8-5-1-10-6-2-9-4(7(12)13)3-11(5)6;/h1-3H,(H,12,13);1H |
| Standard InChI Key | WITNAEZJUDIEEX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N2C=C(N=CC2=N1)C(=O)O)Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of an imidazo[1,2-a]pyrazine ring system, a bicyclic structure featuring a five-membered imidazole ring fused to a six-membered pyrazine ring. Key substituents include:
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Bromine at the 3-position, enhancing electrophilic reactivity.
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Carboxylic acid at the 6-position, enabling hydrogen bonding and salt formation.
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Hydrochloride salt, improving solubility in polar solvents .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most documented route involves tandem cyclization and bromination:
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Precursor Preparation: 2-Aminopyrazine reacts with α-bromoketones (e.g., bromoacetone) in ethyl acetate.
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Cyclization: Catalyzed by tert-butyl hydroperoxide (TBHP) at 60–80°C, forming the imidazo-pyrazine core.
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Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Reaction Scheme:
Industrial-Scale Challenges
While laboratory methods achieve yields >75%, industrial production faces hurdles:
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Cost of Brominating Agents: NBS is expensive for large-scale use; alternatives like molecular bromine require corrosion-resistant reactors.
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Solvent Recovery: Ethyl acetate and dichloromethane necessitate closed-loop systems to meet environmental regulations.
Biological Activity and Mechanisms
Antibacterial Properties
The compound inhibits bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication. In Staphylococcus aureus (MRSA), it demonstrates a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin.
Table 2: Biological Activity Profile
Applications in Drug Discovery
Scaffold for Kinase Inhibitors
The imidazo-pyrazine core mimics ATP-binding sites in kinases. Derivatives inhibit:
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EGFR (Epidermal Growth Factor Receptor): IC₅₀ = 50 nM.
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ALK (Anaplastic Lymphoma Kinase): IC₅₀ = 120 nM.
Prodrug Development
Esterification of the carboxylic acid group enhances bioavailability. For example, the ethyl ester prodrug shows 90% oral bioavailability in murine models.
Comparison with Structural Analogs
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid
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Structure: Pyridine replaces pyrazine.
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Activity: Reduced kinase inhibition (EGFR IC₅₀ = 200 nM) due to decreased π-π stacking .
6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic Acid
Future Directions and Challenges
Targeted Drug Delivery
Conjugating the compound to nanoparticles (e.g., liposomes) may improve tumor-specific uptake. Preliminary data show a 3-fold increase in MCF-7 cell uptake with PEGylated liposomes.
Green Chemistry Approaches
Replacing NBS with enzymatic bromination (e.g., vanadium-dependent haloperoxidases) could reduce environmental impact.
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